

# rac N-Benzyl Nebivolol-d4 chemical structure and properties

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## Compound of Interest

Compound Name: *rac N-Benzyl Nebivolol-d4*

Cat. No.: B565569

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## An In-depth Technical Guide to rac N-Benzyl Nebivolol-d4

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological context of racemic N-Benzyl Nebivolol-d4. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## Introduction

**Rac N-Benzyl Nebivolol-d4** is the deuterium-labeled form of rac N-Benzyl Nebivolol.<sup>[1][2]</sup> The non-labeled compound, rac N-Benzyl Nebivolol, serves as a protected intermediate in the synthesis of Nebivolol, a highly selective  $\beta_1$ -adrenergic receptor antagonist used for the treatment of hypertension and heart failure.<sup>[3][4][5][6]</sup> The introduction of deuterium atoms (d4) makes it a valuable tool in pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantitative analysis.<sup>[2]</sup>

## Chemical Structure and Properties

The chemical structure of **rac N-Benzyl Nebivolol-d4** is characterized by a dibenzopyran backbone, typical of Nebivolol, with a benzyl group attached to the nitrogen atom and four deuterium atoms replacing hydrogen atoms on the ethylamino bridge.

Table 1: Chemical and Physical Properties of **rac N-Benzyl Nebivolol-d4**

| Property          | Value   | Source    |
|-------------------|---|-----------|
| IUPAC Name        | 2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | [7]       |
| CAS Number        | 1246814-48-1  | [1][7]    |
| Molecular Formula | C <sub>29</sub> H <sub>27</sub> D <sub>4</sub> F <sub>2</sub> NO <sub>4</sub>   | [2][7][8] |
| Molecular Weight  | 499.58 g/mol  | [2][7][8] |
| Accurate Mass     | 499.2472  | [7]       |
| Boiling Point     | 654.3 ± 55.0 °C at 760 mmHg   | [8]       |
| Density           | 1.3 ± 0.1 g/cm <sup>3</sup>   | [8]       |
| Solubility        | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol   | [9]       |
| Unlabeled CAS No. | 929706-85-4   | [7]       |

## Pharmacological Context and Mechanism of Action

As a derivative of Nebivolol, the pharmacological relevance of **rac N-Benzyl Nebivolol-d4** is understood through the action of its parent compound, Nebivolol. Nebivolol is a racemic mixture of d- and l-enantiomers, both contributing to its unique therapeutic profile.[10]

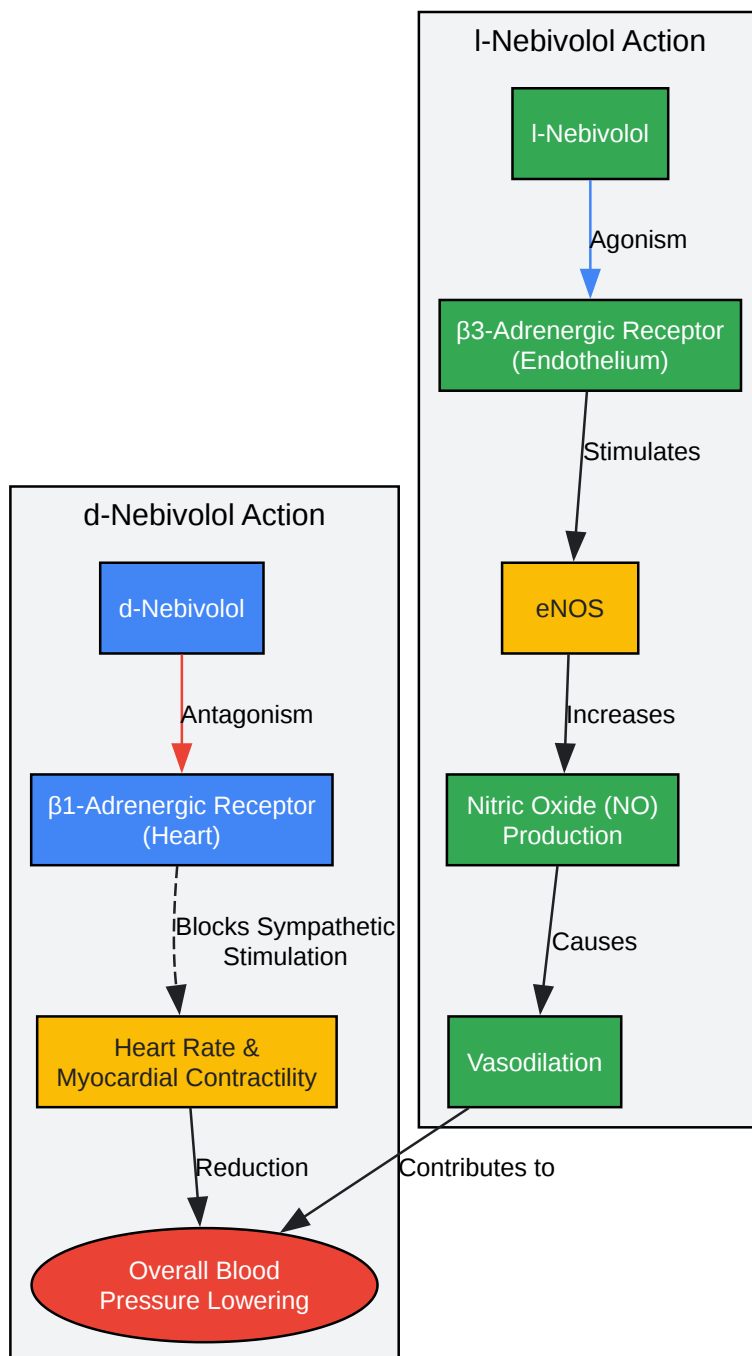
### Key Mechanisms:

- **β1-Adrenergic Blockade:** The d-isomer of Nebivolol is a potent and highly selective β1-adrenergic receptor antagonist.[5][10] This blockade in cardiac tissue leads to a reduction in heart rate and myocardial contractility, decreasing the heart's workload and lowering blood pressure.[6]

- Nitric Oxide (NO)-Mediated Vasodilation: Uniquely among beta-blockers, the l-isomer of Nebivolol stimulates endothelial Nitric Oxide Synthase (eNOS) through  $\beta_3$  receptor agonism. [\[4\]](#)[\[11\]](#) This increases the production of NO, a potent vasodilator, which relaxes blood vessels, reduces peripheral vascular resistance, and further contributes to the antihypertensive effect. [\[4\]](#)[\[6\]](#)[\[10\]](#)

This dual mechanism of action distinguishes Nebivolol from other beta-blockers, offering effective blood pressure control while maintaining cardiac output. [\[4\]](#)

## Signaling Pathway of Nebivolol

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Caption: Dual mechanism of action of Nebivolol.

## Role in Research and Development

The primary application of **rac N-Benzyl Nebivolol-d4** is in bioanalytical assays. Stable isotope-labeled compounds are ideal internal standards in mass spectrometry-based quantification (e.g., LC-MS/MS) for several reasons:

- **Co-elution:** The labeled compound co-elutes with the unlabeled analyte, experiencing identical sample processing and ionization effects.
- **Mass Differentiation:** The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
- **Improved Accuracy:** This method corrects for matrix effects and variations in sample recovery, leading to highly accurate and precise quantification of the drug or its metabolites in biological matrices.

Deuteration can sometimes alter the metabolic profile and pharmacokinetics of a drug, a field of study known as "heavy drug" development.<sup>[2]</sup>

## Synthesis and Experimental Protocols

General Synthesis Workflow:

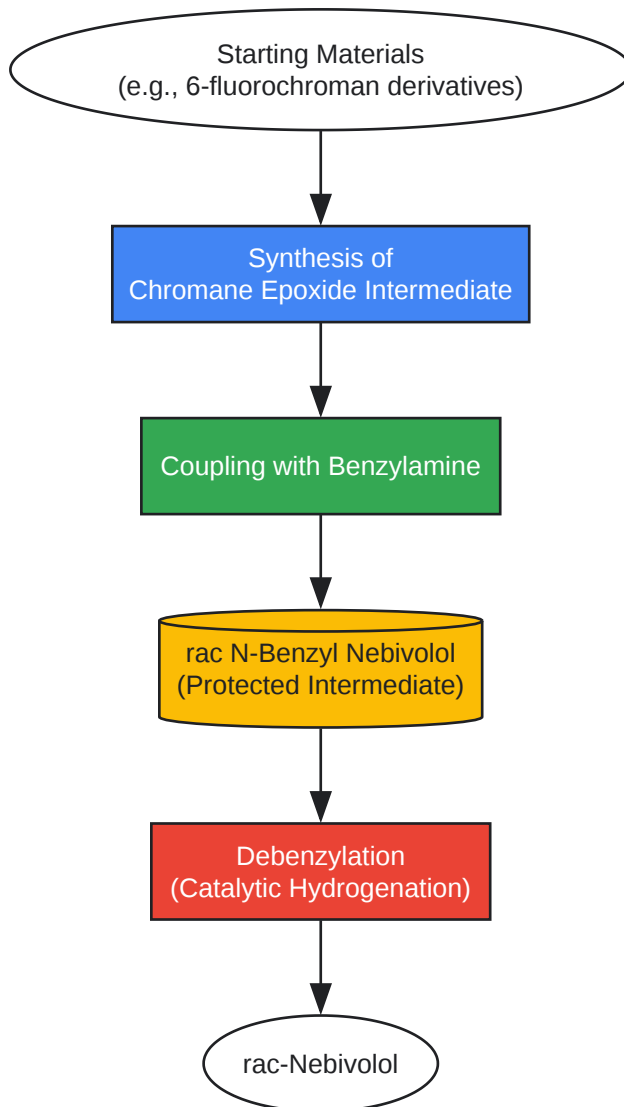
Rac N-Benzyl Nebivolol is a key intermediate in the multi-step synthesis of Nebivolol. The synthesis is complex due to the presence of four chiral centers, leading to ten possible stereoisomers.<sup>[12][13]</sup> A common synthetic strategy involves the following key stages:

- **Intermediate Preparation:** Synthesis of a key chiral intermediate, often a chromane epoxide, is the initial step.<sup>[12][13]</sup> Stereoselective synthesis or separation of isomers at this early stage is crucial for the efficiency of the overall process.<sup>[13]</sup>
- **Coupling Reaction:** Two molecules of a chromane-based intermediate are coupled with a nitrogen-containing nucleophile. To create N-Benzyl Nebivolol, benzylamine is used as the nitrogen source.<sup>[14]</sup> This reaction forms the central ethylenediamine bridge.
- **Formation of rac N-Benzyl Nebivolol:** This coupling reaction results in the formation of N-protected Nebivolol. The benzyl group acts as a protecting group for the secondary amine.

- Deprotection: The final step to obtain Nebivolol is the removal of the benzyl protecting group. This is typically achieved via catalytic hydrogenation, for example, using a Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pd(OH)<sub>2</sub>) catalyst.[\[12\]](#)[\[14\]](#)
- Salt Formation: The resulting Nebivolol base is often converted to a pharmaceutically acceptable salt, such as Nebivolol hydrochloride.

Experimental Protocol Note: Detailed, step-by-step experimental protocols for the synthesis of rac N-Benzyl Nebivolol and its deuterated analog are proprietary and typically found within patent literature.[\[12\]](#)[\[14\]](#) Researchers should consult the specific patents for precise reaction conditions, including solvents, temperatures, catalysts, and purification methods like chromatography and crystallization.[\[13\]](#)

## General Synthesis Workflow for Nebivolol



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Caption: Synthesis workflow showing the role of N-Benzyl Nebivolol.

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